molecular formula C10H11FO2 B116116 4-(2-Fluorophenyl)butanoic acid CAS No. 143654-62-0

4-(2-Fluorophenyl)butanoic acid

Cat. No. B116116
M. Wt: 182.19 g/mol
InChI Key: BFPNQUKYBZXOSL-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 143654-62-0 . It has a molecular weight of 182.19 and its IUPAC name is 4-(2-fluorophenyl)butanoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-(2-Fluorophenyl)butanoic acid” is 1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) . This indicates that the compound has a fluorophenyl group attached to a butanoic acid group.


Physical And Chemical Properties Analysis

“4-(2-Fluorophenyl)butanoic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

1. Pharmaceutical Intermediates

4-(2-Fluorophenyl)butanoic acid and its derivatives are important intermediates in pharmaceutical synthesis. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid, an analogue, is synthesized using the Friedel-Crafts reaction and is crucial in pharmaceutical contexts. Sulfonation techniques are employed to remove undesired isomers, enhancing the purity of the final product (Fan, 1990).

2. Synthesis of Polymeric Materials

4-Fluorophenyl butadiene units, related to 4-(2-Fluorophenyl)butanoic acid, are used to create copolymers with methyl methacrylate and styrene. The copolymers undergo ozonolysis, yielding oligomers with specific end groups. These materials demonstrate the utility of fluorophenyl compounds in creating specialized polymers (Dix, Ebdon, & Hodge, 1993).

3. Nanotechnology and Nanofluidic Devices

Compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally similar to 4-(2-Fluorophenyl)butanoic acid, are used in nanotechnology. They are applied in nanofluidic devices for the optical gating of synthetic ion channels. The modification of these channels by light irradiation enables controlled ionic transport, opening up possibilities in controlled release and sensing applications (Ali et al., 2012).

4. Chemical Synthesis and Kinetics

The kinetics and mechanisms of reactions involving analogues of 4-(2-Fluorophenyl)butanoic acid are studied to understand their chemical behavior. For example, the oxidation of 4-oxo-4-phenyl butanoic acid has been thoroughly investigated, providing insights into reaction kinetics and thermodynamics (Yogananth & Mansoor, 2015).

5. Environmental Studies

Studies on compounds like cyhalofop, which includes a 4-(2-fluorophenyl)butanoic acid moiety, focus on their environmental impact and degradation. Photodegradation in different aqueous systems, including interactions with various photocatalysts, are examined to understand their behavior in the environment (Pinna & Pusino, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust, mist), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

properties

IUPAC Name

4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNQUKYBZXOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573266
Record name 4-(2-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)butanoic acid

CAS RN

143654-62-0
Record name 2-Fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143654-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-[2-(2-fluorophenyl)ethyl]malonate, sodium hydroxide (22.7 g), ethanol (150 ml) and water (100 ml) were heated under reflux for 1.5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was acidified with hydrochloric acid, and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 4-(2-fluorophenyl)butanoic acid.
Name
Dimethyl 2-[2-(2-fluorophenyl)ethyl]malonate
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22.7 g
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150 mL
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15.4 gm of the compound prepared in (5) above was added to a mixture of 400 ml of 5% aqueous solution of sodium hydroxide and 400 ml of diethylene glycol monoethyl ether. The mixture was heated under reflux for 3.5-hours, cooled to room temperature, and washed with ether. After the addition of concentrated hydrochloric acid to acidify, the water layer was extracted twice with 500 ml of ethyl acetate. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.9 gm of the title compound.
[Compound]
Name
compound
Quantity
15.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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400 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PV Ramachandran, GV Reddy, D Biswas - Journal of Fluorine Chemistry, 2009 - Elsevier
An enantioselective synthesis of α-fluoroaryl homoallylic amines in 52–71% yields and 76–93% enantioselectivities has been achieved via the allylboration of the corresponding …
Number of citations: 3 www.sciencedirect.com

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